molecular formula C6H11NO4 B13392993 4-Amino-5-methoxy-5-oxopentanoic acid CAS No. 65414-79-1

4-Amino-5-methoxy-5-oxopentanoic acid

Cat. No.: B13392993
CAS No.: 65414-79-1
M. Wt: 161.16 g/mol
InChI Key: SEWIYICDCVPBEW-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in water and some organic solvents . This compound is a derivative of glutamic acid and is used in various scientific research applications.

Preparation Methods

The synthesis of 4-Amino-5-methoxy-5-oxopentanoic acid can be achieved through several methods. One common synthetic route involves the esterification of levulinic acid followed by bromination to give methyl 5-bromolevulinate. This intermediate is then reacted with potassium phthalimide in the presence of dimethylformamide (DMF) and subsequently subjected to acidolysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ester Hydrolysis

The methoxy carbonyl group undergoes hydrolysis under acidic or basic conditions to yield glutamic acid derivatives:

Reaction Type Conditions Products References
Basic hydrolysisNaOH (aq), 40°C, 2 hours4-Amino-5-oxopentanoic acid (glutamic acid analog)
Acidic hydrolysisHCl (4 mol/L), room temperatureProtonated intermediate → free carboxylic acid

This reaction is critical for converting the ester into biologically active amino acids. Source demonstrates this process using sodium hydroxide in tetrahydrofuran/water, followed by acidification to isolate the product .

Substitution Reactions at the Amino Group

The primary amino group participates in nucleophilic substitutions, enabling derivatization:

Reaction Type Reagents Products References
AcylationAcetyl chloride, baseN-Acetylated derivative
AlkylationMethyl iodide, alkaline conditionsN-Methylated analog

The stereoelectronic environment of the amino group (positioned at C4) influences reaction rates compared to glutamic acid’s α-amino group.

Schiff Base Formation

The amino group reacts with aldehydes/ketones to form imine linkages:

Carbonyl Source Conditions Application References
BenzaldehydeEthanol, reflux, 6 hoursStable Schiff base for metal chelation
Pyridoxal phosphatePhysiological pHPotential enzyme cofactor mimic

These reactions are foundational for synthesizing bioactive conjugates or studying enzyme inhibition.

Oxidation and Reduction Reactions

The ketone and ester groups exhibit redox activity:

Reaction Type Reagents Products References
Ketone reductionNaBH₄, methanolSecondary alcohol derivative
Ester reductionLiAlH₄, dry etherDiol intermediate
Oxidation (carboxylic acid)KMnO₄, acidic conditionsDecarboxylation products

Controlled reduction preserves the amino group while modifying the carbonyl functionality.

Cyclization Reactions

Intramolecular reactions form heterocyclic structures:

Conditions Product Key Features References
Heat, dehydrating agentsLactam formationFive-membered ring stability
Acid catalysisCyclic ester (lactone)Enhanced metabolic resistance

Source highlights cyclization mechanisms in structurally related compounds, suggesting analogous pathways for this molecule.

Comparative Reactivity Analysis

Functional Group Reactivity Priority Key Reactions
Ester (COOCH₃)HighHydrolysis, aminolysis, reduction
Amino (NH₂)ModerateSchiff base formation, acylation
Carboxylic acid (COOH)Low (sterically hindered)Salt formation, limited esterification

Scientific Research Applications

4-Amino-5-methoxy-5-oxopentanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Amino-5-methoxy-5-oxopentanoic acid can be compared with other similar compounds such as:

Biological Activity

4-Amino-5-methoxy-5-oxopentanoic acid (AMO) is a compound of significant interest in biochemistry and pharmacology due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H11NO4 and a molecular weight of approximately 197.617 g/mol. The compound contains an amino group, a methoxy group, and a ketone functional group, which contribute to its reactivity and biological interactions.

Biological Activity

Neurotransmission Modulation
AMO is primarily studied for its role in neurotransmission, particularly in the modulation of glutamate pathways. Glutamate is a key neurotransmitter involved in synaptic plasticity, learning, and memory. Research indicates that AMO may influence excitatory neurotransmission by interacting with glutamate receptors, potentially offering neuroprotective effects against excitotoxicity associated with various neurological disorders.

Anticonvulsant Properties
Studies have shown that AMO exhibits anticonvulsant activity. A specific compound related to AMO demonstrated effective inhibition of calcium currents mediated by L-type calcium channels (Cav1.2), which are critical in neuronal excitability. This mechanism suggests potential therapeutic applications for conditions such as epilepsy .

The mechanism by which AMO exerts its biological effects involves several pathways:

  • Enzyme Interaction : AMO acts as an enzyme inhibitor or activator, binding to active sites on enzymes and altering their activity. This interaction can affect various biochemical pathways crucial for cellular function.
  • Receptor Binding : It shows binding affinity to glutamate receptors, influencing synaptic transmission and plasticity.
  • Calcium Channel Modulation : By inhibiting calcium currents through Cav1.2 channels, AMO may reduce neuronal excitability, providing a protective effect against seizures .

Case Studies

  • Neuroprotective Effects : In vitro studies have demonstrated that AMO can protect neurons from glutamate-induced toxicity, suggesting its potential role as a neuroprotective agent.
  • Anticonvulsant Efficacy : In animal models, related compounds showed median effective doses (ED50) for seizure control comparable to established anticonvulsants, indicating promising efficacy in managing seizure disorders .

Data Table: Summary of Biological Activities

Activity TypeObservations
NeurotransmissionModulates glutamate pathways; influences synaptic plasticity
AnticonvulsantEffective in reducing seizure activity in animal models
Enzyme InteractionActs as an inhibitor/activator affecting various biochemical pathways
Calcium Channel ModulationInhibits Cav1.2 channels, reducing neuronal excitability

Applications in Medicine

Given its biological activity, AMO is being explored for various therapeutic applications:

  • Neurological Disorders : Its potential to modulate neurotransmitter levels positions it as a candidate for treating epilepsy and neurodegenerative diseases.
  • Pharmacological Research : AMO serves as a valuable tool for studying enzyme-substrate interactions and protein-ligand binding in biochemical research .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Amino-5-methoxy-5-oxopentanoic acid?

  • Answer : The synthesis typically involves esterification or protection/deprotection strategies of glutamic acid derivatives. For example, methyl ester intermediates (e.g., L-glutamic acid methyl ester, CAS 1499-55-4) can be modified to introduce the methoxy group at the 5-position. Key steps include amino group protection (e.g., using Fmoc or Boc groups) followed by selective oxidation or coupling reactions. Characterization via 1^1H/13^13C NMR and mass spectrometry is essential to confirm structural integrity .

Q. How can researchers verify the purity and structural identity of this compound?

  • Answer : Use a combination of analytical techniques:

  • HPLC/UV : To assess purity (>98% recommended for biological assays).
  • NMR Spectroscopy : Confirm methoxy (-OCH3_3) and amino (-NH2_2) group signals.
  • Elemental Analysis : Validate empirical formula (C6_6H11_{11}NO4_4).
  • Reference Standards : Compare with CAS 6384-08-3 for authentication .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

  • Answer : The compound is prone to hydrolysis under acidic or alkaline conditions due to the labile methoxy and oxo groups. Store lyophilized at -20°C and reconstitute in neutral buffers (pH 6–7) immediately before use. Monitor degradation via LC-MS over time .

Advanced Research Questions

Q. How can isotopically labeled analogs (e.g., 13^{13}C, 15^{15}N) of this compound be synthesized for metabolic tracing studies?

  • Answer : Adapt multi-step isotopic labeling strategies from 5-amino-4-oxopentanoic acid synthesis. For example:

  • Use 13^{13}C-labeled levulinic acid as a precursor.
  • Introduce 15^{15}N via reductive amination with labeled ammonia.
  • Protect reactive groups (e.g., methoxy) during synthesis to prevent isotopic dilution. This approach achieves >95% isotopic enrichment, critical for mass spectrometry-based tracking .

Q. What structural modifications enhance receptor antagonism activity in derivatives of this compound?

  • Answer : Modifications at the 4-amino and 5-oxo positions significantly impact activity:

  • Benzamido substitution (e.g., 4-(3,5-dichlorobenzamido)) increases selectivity for CCK-B/gastrin receptors.
  • Spirocyclic groups (e.g., 8-azaspiro[4.5]decane) improve metabolic stability.
  • Stereochemical purity (R-configuration) is critical for binding affinity, achieved via stereoconservative synthesis .

Q. How does enantiomeric purity (R vs. S) affect the compound’s biological activity?

  • Answer : The (R)-enantiomer (CAS 26566-13-2) shows higher receptor binding affinity in gastrin antagonist studies, while the (S)-form (CAS 6384-08-3) may exhibit off-target effects. Use chiral HPLC or enzymatic resolution to isolate enantiomers, and validate activity via competitive binding assays (e.g., 125^{125}I-CCK-8 displacement) .

Q. Methodological Notes

  • Stereochemical Synthesis : Employ asymmetric catalysis or chiral auxiliaries to control enantiomeric excess (>99% ee).
  • Receptor Assays : Use rat cortex membranes (CCK-B receptors) or rabbit gastric glands (CCK-A) for in vitro validation .
  • Safety : Handle hydrochloride salts (e.g., CAS 187458-77-1) in fume hoods due to respiratory irritancy .

Properties

IUPAC Name

4-amino-5-methoxy-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWIYICDCVPBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65414-79-1
Record name 1-Methyl hydrogen glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65414-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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